molecular formula C19H20N4O5S B2933161 N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide CAS No. 1251602-83-1

N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide

Cat. No. B2933161
CAS RN: 1251602-83-1
M. Wt: 416.45
InChI Key: PTQPDQOHYAPGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications

Psychotherapy Aid

The compound has been identified as an enantiomerically pure compound that could be used in compositions for treating diseases, disorders, or conditions that benefit from psychotherapy . This suggests potential applications in the development of medications or therapeutic approaches aimed at mental health treatment.

Acetylcholinesterase Inhibition

Derivatives of this compound have been designed as acetylcholinesterase inhibitors (AChEIs), which are crucial for the treatment of Alzheimer’s disease (AD) . These inhibitors can help manage symptoms of AD by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory.

Tyrosine Kinase Inhibition

The compound’s derivatives have been associated with the inhibition of tyrosine kinases, which are important targets in the treatment of certain types of leukemia . This application is significant in the development of cancer therapies, particularly for chronic myelogenic leukemia.

Enantiomeric Composition Studies

The compound has been included in studies focusing on enantiomeric compositions, which are important for understanding the pharmacodynamics and pharmacokinetics of drugs . This research can lead to the development of more effective and safer pharmaceuticals.

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets such as enzymes or receptors . This application is crucial in drug design and development, allowing researchers to predict how the compound might behave in biological systems.

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c24-19-22-10-4-5-17(29(25,26)21-8-2-1-3-9-21)18(22)20-23(19)12-14-6-7-15-16(11-14)28-13-27-15/h4-7,10-11H,1-3,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQPDQOHYAPGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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